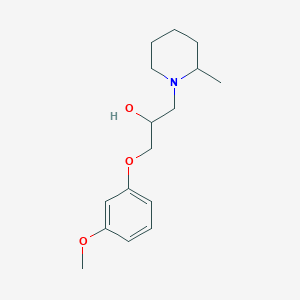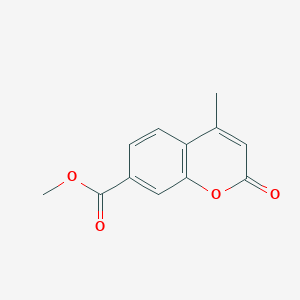
1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
准备方法
合成路线和反应条件
1-(3-甲氧基苯氧基)-3-(2-甲基哌啶-1-基)丙-2-醇的合成通常包括以下步骤:
起始原料: 合成从3-甲氧基苯酚和2-甲基哌啶开始。
反应: 3-甲氧基苯酚与适当的卤代丙醇衍生物发生醚化反应。
最后一步: 然后在受控条件下将中间产物与2-甲基哌啶反应,生成最终化合物。
工业生产方法
工业生产方法可能涉及类似的步骤,但规模更大,并针对产量、纯度和成本效益进行优化。这可能包括使用连续流反应器和先进的纯化技术。
化学反应分析
反应类型
1-(3-甲氧基苯氧基)-3-(2-甲基哌啶-1-基)丙-2-醇可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将化合物转化为醇或胺。
取代: 苯氧基可以发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 可以使用像甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 这样的亲核试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生酮,而还原可能产生醇。
科学研究应用
化学: 用作合成更复杂分子的中间体。
生物学: 研究其对生物系统的影响,特别是在受体结合研究中。
医学: 潜在的治疗应用,包括作为心血管药物或中枢神经系统调节剂。
工业: 用于开发新材料或作为化学试剂。
作用机制
1-(3-甲氧基苯氧基)-3-(2-甲基哌啶-1-基)丙-2-醇的作用机制涉及其与特定分子靶标的相互作用:
分子靶标: 它可能与肾上腺素受体或其他神经递质受体相互作用。
相关途径: 该化合物可能调节与心血管功能或神经活动相关的信号通路。
相似化合物的比较
类似化合物
- 1-(3-甲氧基苯氧基)-3-(2-甲基氨基)丙-2-醇
- 1-(3-甲氧基苯氧基)-3-(2-乙基哌啶-1-基)丙-2-醇
独特性
1-(3-甲氧基苯氧基)-3-(2-甲基哌啶-1-基)丙-2-醇因其独特的结构特征而具有独特之处,这些特征可能赋予与类似化合物相比不同的药理特性。它将甲氧基苯氧基和甲基哌啶基结合在一起,可能导致与生物靶标的独特相互作用。
属性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC 名称 |
1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-13-6-3-4-9-17(13)11-14(18)12-20-16-8-5-7-15(10-16)19-2/h5,7-8,10,13-14,18H,3-4,6,9,11-12H2,1-2H3 |
InChI 键 |
AZOZMQDFEFXVIV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CC(COC2=CC=CC(=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12169262.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide](/img/structure/B12169270.png)
![N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12169275.png)
![2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12169290.png)

![methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B12169300.png)
![N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169306.png)
![4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide](/img/structure/B12169313.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12169315.png)
![2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B12169322.png)
![1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12169325.png)
